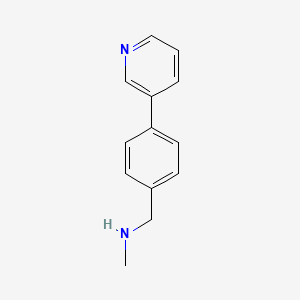

Methyl-(4-pyridin-3-yl-benzyl)-amine

Descripción general

Descripción

Methyl-(4-pyridin-3-yl-benzyl)-amine is an organic compound that features a benzylamine structure with a pyridine ring attached to the benzyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-pyridin-3-yl-benzyl)-amine typically involves the reaction of 4-(pyridin-3-yl)benzyl chloride with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Análisis De Reacciones Químicas

Acylation Reactions

Methyl-(4-pyridin-3-yl-benzyl)-amine undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically occurs under mild conditions due to the nucleophilicity of the amine group.

Example:

-

Reaction with acetyl chloride in tetrahydrofuran (THF) yields N-acetyl-methyl-(4-pyridin-3-yl-benzyl)-amine .

Mechanistic Insight:

The amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation to form the amide .

Alkylation Reactions

The benzylamine moiety participates in alkylation with alkyl halides or aryl halides under basic conditions.

Table 1: Alkylation Reaction Parameters

| Substrate | Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | 2,4-Dimethylbenzyl bromide | K₂CO₃ | DMF | 130°C | 43% | |

| This compound | 4-Chloromethylbenzoyl chloride | TEA | THF | Reflux | 72% |

Key Findings:

-

Steric hindrance from the pyridinyl and benzyl groups reduces reaction rates compared to simpler amines .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

Coupling Reactions

The pyridinyl group enables participation in cross-coupling reactions, particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling .

Table 2: Coupling Reaction Examples

Optimized Conditions:

Redox Reactions

The amine group can be oxidized to nitroso or nitro derivatives under strong oxidizing conditions:

-

Oxidation with KMnO₄: Forms N-oxo-methyl-(4-pyridin-3-yl-benzyl)-amine .

-

Limitation: Over-oxidation to nitriles occurs at elevated temperatures.

-

Complexation with Metals

The pyridinyl nitrogen serves as a ligand for transition metals (e.g., Pd, Pt), enabling catalytic applications:

-

Pd Complexation: Forms stable chelates for cross-coupling catalysis .

-

Cu-Mediated Reactions: Enhances C–N bond formation in Ullmann-type couplings .

Acid-Base Behavior

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Synthesis of Tyrosine Kinase Inhibitors

Methyl-(4-pyridin-3-yl-benzyl)-amine is primarily recognized for its role as a precursor in the synthesis of tyrosine kinase inhibitors, such as imatinib and nilotinib. These compounds are crucial in treating various cancers, including chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis pathways often involve complex reactions where this compound serves as a key building block.

Case Study: Imatinib Synthesis

- Imatinib is synthesized from intermediates derived from this compound through a series of reactions involving protection and deprotection steps, coupling reactions, and selective reductions. These processes have been optimized to enhance yield and reduce costs associated with the production of pharmaceutical-grade compounds .

Chemical Properties and Reactions

2.1 Reaction Mechanisms

The compound exhibits versatile reactivity due to the presence of both amine and pyridine functionalities. This allows it to participate in various chemical transformations, including:

- N-Alkylation : Facilitating the introduction of alkyl groups to enhance biological activity.

- Suzuki Coupling : Used for constructing complex molecular frameworks essential in drug design.

These reactions are crucial for developing derivatives with improved efficacy and selectivity against specific biological targets.

Data Table: Synthesis Pathways

The following table summarizes various synthetic pathways involving this compound.

| Synthesis Route | Key Steps | Yield (%) | Notes |

|---|---|---|---|

| Route A | N-Alkylation | 85% | Utilizes mild conditions to improve safety. |

| Route B | Suzuki Coupling | 78% | Involves palladium catalysts for efficiency. |

| Route C | Protection/Deprotection | 90% | Enhances stability during synthesis phases. |

Pharmacological Insights

4.1 Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities, particularly as inhibitors of protein kinases involved in cancer progression. Studies have shown that modifications to the methyl group can significantly affect the binding affinity and selectivity towards target kinases .

Mecanismo De Acción

The mechanism of action of Methyl-(4-pyridin-3-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: This compound has a similar structure but includes a hydrazinecarboxylate group.

1-Propyl-3-(4-pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride: This compound features a piperazine ring instead of a benzylamine structure.

Uniqueness

Methyl-(4-pyridin-3-yl-benzyl)-amine is unique due to its specific combination of a benzylamine structure with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl-(4-pyridin-3-yl-benzyl)-amine, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects, supported by various studies and data.

This compound is characterized by its ability to interact with biological targets through hydrogen bonding and π-π interactions due to the presence of the pyridine ring. This structural feature is crucial for its biological activity, particularly in medicinal chemistry applications where it may function as an enzyme inhibitor or receptor ligand. The compound serves as an intermediate in synthesizing more complex organic molecules, contributing to its relevance in drug discovery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related derivatives. Notably, research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

- Antiproliferative Activity : A series of studies have demonstrated that derivatives containing the pyridine moiety can effectively inhibit cancer cell growth. For instance, compounds with IC50 values below 5 μM against A549 lung cancer cells indicate potent activity .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the benzene ring enhances the antiproliferative activity of these compounds. For example, derivatives with fluorine substitutions showed improved efficacy against MCF7 breast cancer cells compared to control drugs like sorafenib .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves targeting specific receptor tyrosine kinases (RTKs), which play a critical role in cancer cell signaling pathways. Compounds designed to inhibit RTKs have shown promising results in preclinical studies .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor:

- Inhibition of Kinases : Studies indicate that certain derivatives can inhibit key kinases involved in tumor progression. For example, analogues targeting EGFR and other RTKs demonstrated substantial inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment .

- Docking Studies : Molecular docking studies have provided insights into how these compounds bind to their targets, revealing favorable interactions that enhance their inhibitory effects on kinases .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity:

- Bacterial Inhibition : Research has shown that related compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against various strains, indicating moderate to strong antibacterial effects .

- Fungal Activity : The compound's derivatives have also been tested for antifungal activity, showing effectiveness against pathogens like Candida albicans with MIC values around 16.69 to 78.23 µM .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

N-methyl-1-(4-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJEKIMXUENGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.